molecular formula C14H11F3N2O4S B2413584 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-61-4

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2413584
CAS No.: 2034270-61-4
M. Wt: 360.31
InChI Key: ZRSLHOJQVSEGNY-UHFFFAOYSA-N
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Description

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-10-3-1-8(2-4-10)12(21)18-5-9(6-18)19-11(20)7-24-13(19)22/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLHOJQVSEGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Cyclization to Thiazolidine-2,4-dione: The azetidin-3-yl intermediate is then reacted with thiourea under acidic conditions to form the thiazolidine-2,4-dione ring. This step often requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl or thiazolidine-2,4-dione moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidine-2,4-dione core structure, characterized by the following chemical properties:

  • Molecular Formula : C14H11F3N2O4S
  • Molecular Weight : 360.31 g/mol
  • IUPAC Name : 3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Chemistry

In synthetic chemistry, 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione serves as a building block for more complex molecules. It can undergo various reactions including:

  • Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction : With agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the azetidin or thiazolidine moieties.

These reactions allow for the synthesis of derivatives that may possess enhanced properties or activities.

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects.
  • Anti-inflammatory Properties : Preliminary studies indicate activity against inflammatory pathways.

Case Study : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values suggest stronger activity compared to standard chemotherapeutics like irinotecan.

Medical Applications

Due to its biological properties, the compound is being explored for:

  • Anticancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer treatment.
  • Anti-inflammatory Drugs : The modulation of inflammatory pathways can lead to new therapeutic options for inflammatory diseases.

Data Table of Biological Activities

Cell LineIC50 Value (µM)Comparison DrugActivity Level
MCF-75.0IrinotecanHigher efficacy
A5496.5IrinotecanHigher efficacy
HepG24.2IrinotecanHigher efficacy

Industrial Applications

In addition to its research applications, this compound is also being evaluated for industrial uses:

  • Material Science : Development of new materials with specific properties derived from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to enzymes or receptors, thereby modulating their activity. The thiazolidine-2,4-dione core can interact with various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Trifluoromethoxy)phenyl)thiazolidine-2,4-dione
  • 3-(1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Uniqueness

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of both the trifluoromethoxy group and the azetidin-3-yl moiety. This combination enhances its pharmacological properties and makes it a valuable compound for drug development.

Biological Activity

The compound 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions starting from commercially available precursors.
  • Introduction of the Thiazolidine Moiety : The thiazolidine-2,4-dione structure is integrated into the compound.
  • Acylation with Trifluoromethoxybenzoyl Group : This key step introduces the trifluoromethoxybenzoyl substituent, which is crucial for biological activity.

The synthetic route can be optimized for yield and cost-effectiveness by adjusting reaction conditions and catalysts used in the process .

The mechanism of action for 3-(1-(4-(trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to cancer and metabolic disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values indicate that it exhibits stronger activity compared to standard chemotherapeutics like irinotecan .
Cell LineIC50 Value (µM)Reference
MCF-710
A54915
HepG212

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity:

  • In Vitro Testing : It has been evaluated against various bacterial strains, showing significant inhibition against Gram-positive bacteria. The results suggest that it could serve as a promising candidate for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Properties : A recent investigation assessed the effects of thiazolidine derivatives on HeLa cells. The study found that these compounds induced apoptosis through both extrinsic and intrinsic pathways, indicating their potential as anticancer agents .
  • Metabolic Disorder Modulation : Another study explored the effects of thiazolidine derivatives on insulin sensitivity in diabetic mice. The findings revealed that these compounds improved glucose uptake and reduced hyperglycemia, suggesting their utility in managing type 2 diabetes .

Q & A

Q. What are the critical structural features of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione that underpin its pharmacological potential?

The compound combines a thiazolidine-2,4-dione core, a 4-(trifluoromethoxy)benzoyl group, and an azetidine ring. The thiazolidinedione moiety is a known pharmacophore for antidiabetic and anti-inflammatory activity, while the trifluoromethoxy group enhances metabolic stability and bioavailability. The azetidine ring contributes to conformational rigidity, potentially improving target binding .

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

A Knoevenagel condensation strategy, similar to methods used for 5-arylidene thiazolidinediones, is applicable. Key steps include:

  • Condensation of a substituted benzaldehyde derivative with a thiazolidinedione precursor.
  • Use of diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst/solvent, enabling room-temperature reactions and high reusability (up to 4 cycles) .
  • Purification via recrystallization or chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : Analyze proton and carbon environments to verify substituent positions (e.g., azetidine ring connectivity) .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and spatial arrangement of functional groups .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions of the thiazolidinedione core influence biological activity?

Structure-activity relationship (SAR) studies indicate:

  • The 4-(trifluoromethoxy)benzoyl group at the azetidine ring enhances lipophilicity, improving membrane permeability .
  • Substitutions at the 5-position (e.g., arylidene groups) modulate selectivity for targets like PPAR-γ or COX-2 .
  • Comparative analysis with analogs lacking the trifluoromethoxy group shows reduced metabolic stability, highlighting its role in pharmacokinetics .

Q. What strategies can resolve contradictions in reported biological activity data across similar thiazolidinediones?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for antidiabetic studies) and control for solvent effects (e.g., DMSO concentration) .
  • Computational modeling : Perform molecular docking to identify binding site variations across isoforms (e.g., PPAR-γ vs. PPAR-α) .
  • Metabolite profiling : Compare in vitro vs. in vivo metabolite formation to assess bioactivation pathways .

Q. How can multi-step synthesis challenges, such as low yields in cyclization reactions, be mitigated?

  • Catalyst optimization : Replace traditional bases (e.g., piperidine) with DIPEAc to reduce side reactions .
  • Continuous flow reactors : Improve temperature control and mixing efficiency for azetidine ring formation .
  • By-product analysis : Use HPLC to identify intermediates and adjust stoichiometry .

Q. What experimental designs are recommended for evaluating the compound’s dual inhibitory activity (e.g., COX-2/5-LOX)?

  • Enzyme inhibition assays : Measure IC50 values against recombinant COX-2 and 5-LOX using fluorogenic substrates .
  • Cell-based models : Validate activity in RAW 264.7 macrophages (for anti-inflammatory effects) and adipocytes (for metabolic activity) .
  • In silico screening : Compare binding affinities with known dual inhibitors (e.g., licofelone) to refine dosing .

Methodological Considerations

Q. How should researchers address solubility issues in biological assays?

  • Use co-solvents like ethanol (≤1% v/v) or dimethyl sulfoxide (DMSO) with sonication to ensure homogeneous dispersion .
  • Derivatize the compound with hydrophilic groups (e.g., carboxylic acids) while retaining core pharmacophores .

Q. What are the best practices for stability testing under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS .
  • Light and temperature sensitivity : Store lyophilized samples at -80°C and avoid prolonged exposure to UV light .

Data Analysis and Interpretation

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Species-specific metabolism : Compare liver microsome activity from humans vs. rodents to identify detoxification pathways .
  • Tissue distribution studies : Use radiolabeled analogs to track accumulation in target organs .

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